Gardenia Yellow
Gardenia Yellow
Crocin, also known as alpha-crocin or saffron, belongs to the class of organic compounds known as diterpenoids. These are terpene compounds formed by four isoprene units. Crocin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, crocin is primarily located in the membrane (predicted from logP) and cytoplasm. Crocin can be biosynthesized from beta-D-gentiobiosyl crocetin and gentiobiose.
Crocin-1 is a diester that is crocetin in which both of the carboxy groups have been converted to their gentiobiosyl esters. It is one of the water-soluble yellow-red pigments of saffron and is used as a spice for flavouring and colouring food. Note that in India, the term 'Crocin' is also used by GlaxoSmithKline as a brand-name for paracetamol. It has a role as an antioxidant, a food colouring, a plant metabolite and a histological dye. It is a diester, a disaccharide derivative and a diterpenoid. It derives from a beta-D-gentiobiosyl crocetin and a gentiobiose.
Crocin has been investigated for the treatment of Hyperglycemia, Metabolic Syndrome, Hypertriglyceridemia, and Hypercholesterolemia.
Crocin-1 is a diester that is crocetin in which both of the carboxy groups have been converted to their gentiobiosyl esters. It is one of the water-soluble yellow-red pigments of saffron and is used as a spice for flavouring and colouring food. Note that in India, the term 'Crocin' is also used by GlaxoSmithKline as a brand-name for paracetamol. It has a role as an antioxidant, a food colouring, a plant metabolite and a histological dye. It is a diester, a disaccharide derivative and a diterpenoid. It derives from a beta-D-gentiobiosyl crocetin and a gentiobiose.
Crocin has been investigated for the treatment of Hyperglycemia, Metabolic Syndrome, Hypertriglyceridemia, and Hypercholesterolemia.
Brand Name:
Vulcanchem
CAS No.:
94238-00-3
VCID:
VC0039872
InChI:
InChI=1S/C44H64O24/c1-19(11-7-13-21(3)39(59)67-43-37(57)33(53)29(49)25(65-43)17-61-41-35(55)31(51)27(47)23(15-45)63-41)9-5-6-10-20(2)12-8-14-22(4)40(60)68-44-38(58)34(54)30(50)26(66-44)18-62-42-36(56)32(52)28(48)24(16-46)64-42/h5-14,23-38,41-58H,15-18H2,1-4H3/b6-5+,11-7+,12-8+,19-9+,20-10+,21-13+,22-14+/t23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,41-,42-,43+,44+/m1/s1
SMILES:
CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O
Molecular Formula:
C44H64O24
Molecular Weight:
977 g/mol
Gardenia Yellow
CAS No.: 94238-00-3
Main Products
VCID: VC0039872
Molecular Formula: C44H64O24
Molecular Weight: 977 g/mol
CAS No. | 94238-00-3 |
---|---|
Product Name | Gardenia Yellow |
Molecular Formula | C44H64O24 |
Molecular Weight | 977 g/mol |
IUPAC Name | bis[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate |
Standard InChI | InChI=1S/C44H64O24/c1-19(11-7-13-21(3)39(59)67-43-37(57)33(53)29(49)25(65-43)17-61-41-35(55)31(51)27(47)23(15-45)63-41)9-5-6-10-20(2)12-8-14-22(4)40(60)68-44-38(58)34(54)30(50)26(66-44)18-62-42-36(56)32(52)28(48)24(16-46)64-42/h5-14,23-38,41-58H,15-18H2,1-4H3/b6-5+,11-7+,12-8+,19-9+,20-10+,21-13+,22-14+/t23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,41-,42-,43+,44+/m1/s1 |
Standard InChIKey | SEBIKDIMAPSUBY-RTJKDTQDSA-N |
Isomeric SMILES | C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O[C@@H]1O[C@@H]([C@H]([C@@H]([C@H]1O)O)O)CO[C@@H]2O[C@@H]([C@H]([C@@H]([C@H]2O)O)O)CO)/C)/C)/C=C/C=C(/C(=O)O[C@@H]3O[C@@H]([C@H]([C@@H]([C@H]3O)O)O)CO[C@@H]4O[C@@H]([C@H]([C@@H]([C@H]4O)O)O)CO)\C |
Impurities | ...the Fluka product was not a pure alpha-crocin sample; five other types of crocins in addition to an unknown impurity were seen in its chromatogram. |
SMILES | CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Canonical SMILES | CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Colorform | Solid /Di-gentiobiose ester/ Hydrated brownish-red needles from methanol /Di-gentiobiose ester/ |
Melting Point | 186.0 °C 186 °C (effervescence) /Di-gentiobiose ester/ 186°C |
Physical Description | Solid |
Description | Crocin, also known as alpha-crocin or saffron, belongs to the class of organic compounds known as diterpenoids. These are terpene compounds formed by four isoprene units. Crocin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, crocin is primarily located in the membrane (predicted from logP) and cytoplasm. Crocin can be biosynthesized from beta-D-gentiobiosyl crocetin and gentiobiose. Crocin-1 is a diester that is crocetin in which both of the carboxy groups have been converted to their gentiobiosyl esters. It is one of the water-soluble yellow-red pigments of saffron and is used as a spice for flavouring and colouring food. Note that in India, the term 'Crocin' is also used by GlaxoSmithKline as a brand-name for paracetamol. It has a role as an antioxidant, a food colouring, a plant metabolite and a histological dye. It is a diester, a disaccharide derivative and a diterpenoid. It derives from a beta-D-gentiobiosyl crocetin and a gentiobiose. Crocin has been investigated for the treatment of Hyperglycemia, Metabolic Syndrome, Hypertriglyceridemia, and Hypercholesterolemia. |
Shelf Life | The kinetics of crocin and picrocrocin in whole and ground samples of saffron stored at different temperatures and relative humidities were studied. First-order kinetics were observed for crocin and second-order for picrocrocin. There was no deterioration of the samples stored at -17 °C or at 0 °C, the ideal storage conditions. A reduction in the relative humidity had a greater effect on stability than a decrease in temperature. Conditions that favor stability for picrocrocin also favor the stability of its aroma. Stable under recommended storage conditions. |
Solubility | Freely soluble in hot water, giving an orange-colored solution /Di-gentiobiose ester/ Sparingly soluble in absolute alcohol, ether, other organic solvents /Di-gentiobiose ester/ |
Synonyms | GARDENIA YELLOW;Crocine;GARDENIAPIGMENT;Kuchinashi yellow;Rikecolor Kuchinashi 20 |
Reference | 1: Wu R, Tao W, Zhang H, Xue W, Zou Z, Wu H, Cai B, Doron R, Chen G. Instant and Persistent Antidepressant Response of Gardenia Yellow Pigment Is Associated with Acute Protein Synthesis and Delayed Upregulation of BDNF Expression in the Hippocampus. ACS Chem Neurosci. 2016 Aug 17;7(8):1068-76. doi: 10.1021/acschemneuro.6b00011. Epub 2016 Jun 24. PubMed PMID: 27203575. 2: Bao L, Zhu X, Dai H, Tao Y, Zhou X, Liu W, Kong Y. Synthesis of porous starch xerogels modified with mercaptosuccinic acid to remove hazardous gardenia yellow. Int J Biol Macromol. 2016 Aug;89:389-95. doi: 10.1016/j.ijbiomac.2016.05.003. Epub 2016 May 3. PubMed PMID: 27151673. 3: Xu W, Yu J, Feng W, Su W. Selective Extraction of Gardenia Yellow and Geniposide from Gardenia jasminoides by Mechanochemistry. Molecules. 2016 Apr 28;21(5). pii: E540. doi: 10.3390/molecules21050540. PubMed PMID: 27136513. 4: Zhou WE, Zhang Y, Li Y, Ling Y, Li HN, Li SH, Jiang SJ, Ren ZQ, Huang ZQ, Zhang F. Determination of gardenia yellow colorants in soft drink, pastry, instant noodles with ultrasound-assisted extraction by high performance liquid chromatography-electrospray ionization tandem mass spectrum. J Chromatogr A. 2016 May 13;1446:59-69. doi: 10.1016/j.chroma.2016.03.051. Epub 2016 Mar 24. PubMed PMID: 27086566. 5: Kwon OO, Kim EJ, Lee JH, Kim TY, Park KH, Kim SY, Suh HJ, Lee HJ, Lee JW. Photovoltaic performance of TiO2 electrode adsorbed with gardenia yellow purified by nonionic polymeric sorbent in dye-sensitized solar cells. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Feb 5;136 Pt C:1460-6. doi: 10.1016/j.saa.2014.10.037. Epub 2014 Oct 31. PubMed PMID: 25459707. 6: Inoue K, Tanada C, Nishikawa H, Matsuda S, Tada A, Ito Y, Min JZ, Todoroki K, Sugimoto N, Toyo/'oka T, Akiyama H. Evaluation of gardenia yellow using crocetin from alkaline hydrolysis based on ultra high performance liquid chromatography and high-speed countercurrent chromatography. J Sep Sci. 2014 Dec;37(24):3619-24. doi: 10.1002/jssc.201400793. Epub 2014 Nov 12. PubMed PMID: 25296622. 7: Zhu X, Mang Y, Shen F, Xie J, Su W. Homogenate extraction of gardenia yellow pigment from Gardenia Jasminoides Ellis fruit using response surface methodology. J Food Sci Technol. 2014 Aug;51(8):1575-81. doi: 10.1007/s13197-012-0683-2. Epub 2012 Mar 28. PubMed PMID: 25114350; PubMed Central PMCID: PMC4108659. |
PubChem Compound | 5281233 |
Last Modified | Nov 12 2021 |
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